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Compound of Interest

Compound Name: Chromium boride (Cr2B)

Cat. No.: B077157 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the fabrication of high-quality Chromium

Diboride (Cr₂B) sputtering targets. The protocols cover the primary fabrication methods: Hot

Pressing, Spark Plasma Sintering (SPS), and Arc Melting, as well as essential pre-fabrication

and post-fabrication procedures.

Introduction
Chromium diboride (Cr₂B) is a ceramic material known for its high hardness, excellent wear

resistance, and good thermal and electrical conductivity. These properties make it a desirable

material for thin-film coatings in a variety of applications, including protective layers on cutting

tools, wear-resistant surfaces, and electronic components. Sputtering is a common physical

vapor deposition (PVD) technique used to deposit these thin films, and the quality of the

resulting film is highly dependent on the quality of the sputtering target.

This document outlines the critical steps for fabricating dense and pure Cr₂B sputtering targets

to ensure reproducible and high-performance coatings.

Pre-Fabrication: Powder Preparation
The foundation of a high-quality sputtering target is the starting powder. The following protocol

details the preparation of a homogenous Cr and B powder mixture.
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Experimental Protocol: Powder Preparation

Raw Material Selection:

Chromium (Cr) powder: Purity ≥ 99.5%, particle size < 10 µm.

Amorphous Boron (B) powder: Purity ≥ 99%, particle size < 1 µm.

Stoichiometric Weighing:

Weigh the Cr and B powders in a stoichiometric ratio to form Cr₂B. The molar mass of Cr

is approximately 52.00 g/mol and B is 10.81 g/mol . For every 1 mole of Cr, 2 moles of B

are required.

Mixing and Milling:

Place the weighed powders into a planetary ball mill jar.

Use tungsten carbide or hardened steel grinding media.

The ball-to-powder weight ratio should be between 5:1 and 10:1.

Mill the powders in an inert atmosphere (e.g., Argon) or a non-reactive liquid medium (e.g.,

ethanol) to prevent oxidation.

Mill for 12-24 hours at a rotational speed of 200-400 RPM to ensure a homogeneous

mixture and reduce particle size.

Drying (if wet milled):

If milled in a liquid medium, dry the powder mixture in a vacuum oven at 60-80°C for at

least 12 hours or until all the solvent has evaporated.

Powder Sieving:

Pass the dried, milled powder through a fine-mesh sieve (e.g., 200 mesh) to break up any

agglomerates.
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Fabrication Methods
The choice of fabrication method depends on the desired final density, purity, and grain size of

the sputtering target.

Hot Pressing
Hot pressing is a widely used technique for consolidating ceramic powders into dense bodies.

Experimental Protocol: Hot Pressing

Die Preparation:

Clean a graphite die and punches thoroughly.

Coat the internal surfaces of the die and the faces of the punches with a thin layer of

boron nitride spray or slurry to act as a release agent and prevent reaction with the Cr₂B

powder.

Powder Loading:

Pour the prepared Cr₂B powder mixture into the die.

Level the powder and insert the top punch.

Hot Pressing Cycle:

Place the die assembly into the hot press.

Evacuate the chamber to a pressure below 10⁻⁴ Torr.

Apply an initial low pressure (e.g., 5-10 MPa).

Heat the sample to the sintering temperature at a controlled rate (e.g., 10-20°C/min).

Once the desired sintering temperature is reached (see Table 1), increase the pressure to

the final consolidation pressure.

Hold at the sintering temperature and pressure for the specified dwell time.
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After the dwell time, release the pressure and cool the sample down at a controlled rate

(e.g., 15-25°C/min) to room temperature.

Target Extraction:

Carefully extract the sintered target from the die.

Spark Plasma Sintering (SPS)
SPS is an advanced sintering technique that uses a pulsed DC current to rapidly heat the

powder, resulting in shorter sintering times and finer grain structures compared to conventional

hot pressing.

Experimental Protocol: Spark Plasma Sintering

Die and Punch Preparation:

Use a graphite die and punches.

Line the die and cover the punch faces with graphite foil to ensure good electrical contact

and prevent adhesion of the sintered target.

Powder Loading:

Fill the die with the prepared Cr₂B powder.

SPS Cycle:

Place the die assembly into the SPS chamber.

Evacuate the chamber to a high vacuum.

Apply a uniaxial pressure.

Heat the sample to the sintering temperature using a pulsed DC current. The heating rate

can be very rapid (e.g., 100-200°C/min).

Hold at the sintering temperature and pressure for a short dwell time (see Table 1).[1][2]
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After the dwell time, turn off the current and allow the sample to cool under pressure.

Target Removal:

Once at room temperature, release the pressure and remove the densified target.

Arc Melting
Arc melting is a technique used to produce highly pure and dense materials by melting the

constituent elements in an electric arc.

Experimental Protocol: Arc Melting

Material Preparation:

Use high-purity Cr and B pieces or pre-compacted powder pellets.

Chamber Preparation:

Place the materials on a water-cooled copper hearth inside the arc melter chamber.

Evacuate the chamber to a high vacuum and backfill with a high-purity inert gas (e.g.,

Argon). Repeat this process several times to ensure a pure atmosphere.

Melting Process:

Strike an electric arc between a non-consumable tungsten electrode and the raw

materials.

Melt the materials together to form an ingot.

To ensure homogeneity, flip the ingot and re-melt it multiple times (typically 3-5 times).

Solidification and Cooling:

Allow the molten ingot to solidify on the water-cooled hearth.

Post-Fabrication Processing
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After fabrication, the dense Cr₂B puck needs to be machined to the final target dimensions and

bonded to a backing plate for use in a sputtering system.

Machining
Experimental Protocol: Machining

Grinding:

Use diamond grinding wheels to machine the sintered or melted Cr₂B puck to the required

diameter and thickness.

Employ a coolant to prevent thermal shock and cracking.

Lapping and Polishing:

Lap the sputtering surface of the target using progressively finer diamond slurries to

achieve a smooth, flat surface with a low surface roughness (typically < 1 µm Ra).

Cleaning:

Thoroughly clean the machined target in an ultrasonic bath with appropriate solvents (e.g.,

acetone, isopropanol) to remove any contaminants from the machining process.

Dry the target in a clean environment.

Bonding to a Backing Plate
Bonding the ceramic Cr₂B target to a metallic backing plate (typically copper or a copper alloy)

is crucial for providing mechanical support and efficient cooling during the sputtering process.

Indium bonding is a common and effective method.[3][4][5][6][7]

Experimental Protocol: Indium Bonding

Surface Preparation:

Ensure both the back of the Cr₂B target and the surface of the backing plate are clean and

free of oxides or any other contaminants.
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A thin metallization layer (e.g., Ti, NiCr) may be sputtered onto the back of the Cr₂B target

to promote adhesion with the indium solder.

Indium Solder Application:

Place a preform of indium solder foil between the target and the backing plate. The

thickness of the foil should be uniform.

Bonding Process:

Place the assembly (backing plate, indium foil, target) in a vacuum hot press or a bonding

station.

Heat the assembly to a temperature slightly above the melting point of indium (156.6°C),

typically around 160-180°C, under a uniform pressure.

Hold at this temperature and pressure for a sufficient time to allow the indium to melt and

form a uniform bond layer.

Cool the assembly slowly and uniformly to room temperature to minimize thermal stress.

Bond Inspection:

Inspect the bond for any voids or defects using ultrasonic inspection or other non-

destructive methods. A good bond is critical for effective thermal transfer.

Data Presentation
Table 1: Typical Fabrication Parameters for CrB₂ Sputtering Targets
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Parameter Hot Pressing
Spark Plasma Sintering
(SPS)

Sintering Temperature 1500 - 1900 °C 1100 - 1900 °C[1][2]

Applied Pressure 20 - 50 MPa 30 - 70 MPa[1][2]

Dwell Time 30 - 120 minutes 1 - 15 minutes[1][2]

Atmosphere Vacuum or Inert Gas Vacuum

Typical Relative Density > 95% > 98%[1][2]
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Caption: Overall workflow for Cr₂B sputtering target fabrication.
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Prepared Cr₂B Powder

Load Powder into Graphite Die

Place in Hot Press & Evacuate

Heat to Sintering Temperature under Low Pressure

Apply Full Pressure at Sintering Temp (Dwell)

Cool Down under Low Pressure

Sintered Cr₂B Puck
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Caption: Hot Pressing experimental workflow.
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Prepared Cr₂B Powder

Load Powder into Graphite Die with Foil

Place in SPS Chamber & Evacuate

Apply Uniaxial Pressure

Rapid Heating via Pulsed DC Current (Dwell)
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Caption: Spark Plasma Sintering (SPS) experimental workflow.
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High-Purity Cr & B Pieces/Pellets

Place on Copper Hearth in Chamber

Evacuate & Backfill with Argon

Strike Electric Arc to Melt Materials

Flip and Re-melt for Homogeneity
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Caption: Arc Melting experimental workflow.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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